molecular formula C13H17N5O6 B12351815 Guanosine, 8-(2-propen-1-yloxy)-

Guanosine, 8-(2-propen-1-yloxy)-

Cat. No.: B12351815
M. Wt: 339.30 g/mol
InChI Key: NCAVDJPDJONVSI-AJPXHITESA-N
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Description

Guanosine, 8-(2-propen-1-yloxy)-, also known as 8-(Allyloxy)guanosine, is a derivative of guanosine. It is characterized by the presence of an allyloxy group at the 8th position of the guanine base. This compound is known for its potential immunostimulant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 8-(2-propen-1-yloxy)- typically involves the reaction of guanosine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine, 8-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Allyl bromide, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the 8th position .

Scientific Research Applications

Guanosine, 8-(2-propen-1-yloxy)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a biomarker for studying cell signaling and gene expression.

    Medicine: Investigated for its potential immunostimulant properties and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Guanosine, 8-(2-propen-1-yloxy)- involves its interaction with adenosine receptors, particularly A1 and A2A receptors. This interaction modulates adenosine transmission, leading to neuroprotective and immunostimulant effects. Additionally, the compound may influence purinergic metabolism and extracellular adenosine levels .

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound without the allyloxy group.

    8-Bromoguanosine: A derivative with a bromine atom at the 8th position.

    8-Methylguanosine: A derivative with a methyl group at the 8th position.

Uniqueness

Guanosine, 8-(2-propen-1-yloxy)- is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as an immunostimulant and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-prop-2-enoxy-5H-purin-6-one

InChI

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,17,22)/t5-,6?,7-,8-,11-/m1/s1

InChI Key

NCAVDJPDJONVSI-AJPXHITESA-N

Isomeric SMILES

C=CCOC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C=CCOC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

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